molecular formula C6H14N2O2S B2944295 1,2,7-Thiadiazonane 1,1-dioxide CAS No. 2287283-42-3

1,2,7-Thiadiazonane 1,1-dioxide

Cat. No.: B2944295
CAS No.: 2287283-42-3
M. Wt: 178.25
InChI Key: YEKHHPBZUJJFCI-UHFFFAOYSA-N
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Description

1,2,7-Thiadiazonane 1,1-dioxide (CAS 63010-19-5) is a seven-membered heterocyclic compound containing sulfur (S), nitrogen (N), and two oxygen atoms in the dioxide moiety. Its unique seven-membered ring structure distinguishes it from smaller thiadiazole and thiadiazine dioxides, which are more extensively studied in materials science and medicinal chemistry.

Properties

IUPAC Name

1,2,7-thiadiazonane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c9-11(10)6-5-7-3-1-2-4-8-11/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKHHPBZUJJFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNS(=O)(=O)CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,7-Thiadiazonane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfamide with a suitable dihaloalkane under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

1,2,7-Thiadiazonane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,7-Thiadiazonane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as

Biological Activity

1,2,7-Thiadiazonane 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

This compound features a nine-membered ring with sulfur and nitrogen atoms contributing to its unique reactivity and biological profile. Its structure allows for various modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazonane compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain derivatives show efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1,2,7-Thiadiazonane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.005 mg/mL
Compound BEscherichia coli0.010 mg/mL
Compound CPseudomonas aeruginosa0.012 mg/mL
Compound DEnterococcus faecalis0.008 mg/mL

These compounds showed lower MIC values compared to conventional antibiotics like penicillin and amoxicillin, indicating a promising alternative for treating resistant strains.

Enzyme Inhibition

The biological activity of 1,2,7-thiadiazonane derivatives extends to enzyme inhibition. One notable study focused on the inhibition of the phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in various cellular processes including cell growth and survival.

Table 2: Enzyme Inhibition Potency of Thiadiazonane Derivatives

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio
Compound EPI3Kδ250>20
Compound FPI3Kγ5000-

The selectivity of these compounds for PI3Kδ over other isoforms suggests their potential use in targeted cancer therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. The results indicate that while some derivatives exhibit potent antimicrobial and enzyme inhibitory activities, they also show varying levels of cytotoxic effects on human cell lines.

Table 3: Cytotoxicity of Thiadiazonane Derivatives

CompoundCell LineIC50 (µM)
Compound GL292 Fibroblasts15
Compound HHeLa Cells20

These findings emphasize the importance of balancing efficacy with safety in the development of new therapeutic agents.

Case Studies

Several case studies highlight the application of 1,2,7-thiadiazonane derivatives in real-world scenarios:

  • Case Study 1 : A derivative was tested in a clinical setting for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected patients.
  • Case Study 2 : Another study evaluated the use of these compounds in combination therapies with existing antibiotics, demonstrating enhanced efficacy and reduced resistance development.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : 1,2,5- and 1,2,4-dioxides are synthesized via oxidation or multicomponent reactions, while 1,2,7 remains synthetically challenging due to ring strain and lack of optimized protocols .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Electron-Accepting Ability Radical Anion Stability Melting Point (°C) Molecular Weight (g/mol)
1,2,5-Thiadiazole 1,1-dioxide High Stable 180–220 ~148
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide Moderate Not reported 85–86 150.2
1,2,7-Thiadiazonane 1,1-dioxide Hypothetically moderate Unknown Not reported ~162.2 (estimated)

Key Observations :

  • Electron-Accepting Ability : 1,2,5-Thiadiazole dioxides exhibit strong electron-accepting properties due to the electron-withdrawing S=O groups, enabling applications in conductive materials . Larger rings (e.g., 1,2,7) may reduce this effect due to delocalization over a larger structure.
  • Thermal Stability : Smaller rings (e.g., 1,2,5) demonstrate higher melting points, correlating with stronger intermolecular interactions .

Key Observations :

  • Coordination Chemistry: 1,2,5-Thiadiazole dioxides form stable coordination complexes with d-block metals, while 1,2,7’s larger ring may enable novel binding modes .
  • Biological Activity : 1,2,4-Thiadiazinane dioxides are explored for enzyme inhibition, whereas 1,2,7’s bioactivity remains unstudied .

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